3,4-Dihydro-2H-1-benzopyran-3-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-3-thiol |
InChI |
InChI=1S/C9H10OS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,11H,5-6H2 |
InChI Key |
CVYTYEPAHRGZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)S |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydro 2h 1 Benzopyran 3 Thiol and Its Derivatives
Strategies for 3,4-Dihydro-2H-1-benzopyran-3-thiol Core Construction
The formation of the 3,4-dihydro-2H-1-benzopyran backbone is a critical step in the synthesis of its 3-thiol derivative. This is typically achieved through cyclization reactions starting from appropriately substituted phenolic compounds.
Cyclization Approaches from Phenolic Precursors and Sulfur Sources
A primary strategy for constructing the benzopyran framework involves the cyclization of phenolic precursors. These methods often entail the reaction of a phenol (B47542) derivative with a three-carbon component that can undergo an intramolecular ring closure.
One approach involves the use of phenolic derivatives where the hydroxyl group is activated, such as with a tosyl group, or where the aromatic ring is substituted with a halogen. These activated precursors can then react with a suitable sulfur-donating reagent. While direct cyclization with thio-donors to form the thiol is less common for the initial ring formation, a related strategy involves creating an ether linkage first, followed by subsequent manipulation to introduce the thiol. For instance, a Williamson ether synthesis can be employed by reacting a phenol with a molecule containing a leaving group, like a halide, to form an ether. youtube.com This ether can then undergo further reactions to build the pyran ring.
The efficiency of cyclization reactions to form benzopyran structures is significantly influenced by the choice of catalyst, which can be either acidic or basic. Acidic conditions are often employed to facilitate the condensation of hydroquinones with α,β-unsaturated aldehydes or acetals to yield 2H-1-benzopyrans. researchgate.net For instance, the synthesis of 3,4-disubstituted 2H-benzopyrans can be achieved through electrophilic cyclization of propargylic aryl ethers using iodine or iodine monochloride. nih.gov In some cases, the reaction proceeds more efficiently without a base like sodium bicarbonate. nih.gov Conversely, basic catalysts such as potassium hydroxide (B78521) (KOH) have been shown to be effective in promoting the synthesis of dihydropyranone derivatives. researchgate.net The choice between acidic and basic catalysis depends on the specific substrates and the desired reaction pathway.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzopyran product. Key parameters that are often adjusted include the solvent, temperature, and the molar ratios of the reactants.
Solvent Effects: The polarity of the solvent can have a significant impact on reaction outcomes. For the synthesis of certain 2H-benzopyran derivatives, nitromethane (B149229) has been found to be a superior solvent compared to dichloromethane, methanol, or dimethylformamide. nih.gov In other syntheses, a mixture of water and ethanol (B145695) has proven to be the most effective solvent system. researchgate.net The choice of solvent can influence reactant solubility and the stabilization of transition states.
Temperature Control: Temperature is another critical factor. While some cyclization reactions proceed well at room temperature, others require heating or cooling to achieve optimal results. For example, in one study, a reaction temperature of 50°C gave a significantly higher yield compared to room temperature or reflux conditions. researchgate.net In another case, the reaction was optimal at -25°C, with higher temperatures leading to the formation of side products. nih.gov
Reagent Stoichiometry: The stoichiometry of the reactants and catalysts must be carefully controlled. For instance, the amount of base used can be critical, with a specific concentration of potassium hydroxide leading to the best yield in one reported synthesis. researchgate.net Similarly, adjusting the amount of the electrophile, such as iodine monochloride, can impact the yield of the cyclization product. nih.gov
Table 1: Optimization of Reaction Conditions for Benzopyran Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | I₂ | CH₃CN | 25 | 61 | nih.gov |
| 2 | I₂ | CH₂Cl₂ | 25 | 42 | nih.gov |
| 3 | I₂ | CH₃NO₂ | 25 | 77 | nih.gov |
| 4 | ICl | CH₃NO₂ | -25 | 96 | nih.gov |
| 5 | KOH (15%) | H₂O:EtOH | 50 | 92 | researchgate.net |
| 6 | KOH (15%) | H₂O:EtOH | Room Temp | 60 | researchgate.net |
| 7 | KOH (15%) | H₂O:EtOH | Reflux | 65 | researchgate.net |
This table is interactive and allows for sorting by column.
Multi-step Sequential Functionalization Approaches
In many cases, the synthesis of complex benzopyran derivatives is achieved through a multi-step sequence. This approach allows for the controlled introduction of various functional groups onto the benzopyran scaffold. A typical sequence might involve the initial formation of the benzopyran ring, followed by a series of reactions to modify the structure. For example, a benzylic halogenation can be performed on a pre-formed benzopyran, introducing a leaving group that can be displaced by a nucleophile. youtube.com This step-by-step approach provides greater control over the final structure of the molecule.
Introduction of the Thiol Moiety via Nucleophilic Substitution on Preformed Benzopyran Scaffolds
Once the 3,4-dihydro-2H-1-benzopyran core is synthesized, the thiol group can be introduced at the 3-position. A common method for this is through nucleophilic substitution. This typically involves creating a good leaving group at the desired position on the benzopyran ring, which is then displaced by a sulfur nucleophile. Thiol-functionalized benzosiloxaboroles have been synthesized, where the thiol group allows for further structural modifications through reactions like thiol-Michael addition and nucleophilic substitution. rsc.org A recent method for the desulfurization of thiols for nucleophilic substitution has been developed using a Ph₃P/ICH₂CH₂I system, which can be applied to a wide range of nucleophiles. cas.cn This highlights the versatility of thiol groups in synthetic chemistry.
Advanced Synthetic Techniques Applicable to this compound Analogs
Modern synthetic chemistry offers a range of powerful tools for the construction of complex heterocyclic systems like chromans. These techniques provide advantages in terms of efficiency, selectivity, and environmental impact compared to traditional methods.
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net These reactions are particularly valuable for the synthesis of functionalized chroman derivatives. For instance, palladium catalysis can be employed to introduce various substituents onto the aromatic ring of the benzopyran system. ox.ac.ukresearchgate.net The Suzuki-Miyaura coupling, a prominent example, facilitates the formation of biaryl structures by reacting aryl halides with organoboron compounds. mdpi.com This method has been successfully applied in the synthesis of complex molecules for the pharmaceutical industry. researchgate.net
In the context of chroman synthesis, palladium catalysts, often in the form of complexes with phosphine (B1218219) ligands, are crucial. nih.gov While bidentate phosphine ligands have been traditionally favored, recent research indicates that monophosphine ligands can offer superior catalytic activity, allowing for reactions at lower temperatures and with a broader range of substrates. nih.gov The choice of ligand and reaction conditions is critical to minimize side reactions and maximize the yield of the desired chroman derivative. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| Pd(PPh₃)₄ | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-one and various boronic acids | 6-Aryl-3,4-dihydro-2H-1-benzopyran-2-ones | Synthesis of 6-substituted dihydrocoumarins. ox.ac.uk |
| Pd(PPh₃)₂Cl₂ | 5-Iodo-3,4-dihydro-3-amino-2H-1-benzopyran derivative and stannanes | 5-Substituted-3,4-dihydro-3-amino-2H-1-benzopyran derivatives | Introduction of vinyl and ethyl groups at the 5-position. researchgate.net |
| Pd(OAc)₂ with PPh₃ | 3-Bromoquinolin-2(1H)-one and ethyl acrylate | 4-Aryl-3-alkenyl-substituted quinolin-2(1H)-ones | Heck vinylation under microwave irradiation. mdpi.com |
| NHC-Palladium(II) complexes | Furanyl or thiofuranyl derivatives and arylbromides | Cross-coupled products | C-H activation of heterocycles. mdpi.com |
Catalytic Approaches (e.g., L-proline, Sulfonic Acid Functionalized Silica)
The use of organocatalysts and solid-supported catalysts represents a significant advancement in green chemistry, offering mild and environmentally benign alternatives to traditional metal catalysts.
L-proline , a naturally occurring amino acid, has emerged as a versatile and efficient organocatalyst for a variety of organic transformations, including the synthesis of chromene and chroman derivatives. rsc.orgnih.govrsc.orgdntb.gov.ua L-proline can catalyze cascade reactions, such as Knoevenagel condensation followed by Michael addition, to construct complex heterocyclic frameworks in a one-pot process. rsc.org Its use often leads to high yields and selectivity under mild reaction conditions. rsc.orgresearchgate.net
Sulfonic acid functionalized silica (B1680970) (SiO₂-Pr-SO₃H) is a heterogeneous solid acid catalyst that offers several advantages, including ease of separation from the reaction mixture, reusability, and low toxicity. tandfonline.comtandfonline.com This catalyst has been successfully employed in various organic syntheses, demonstrating its potential for the preparation of chroman analogs. tandfonline.comrsc.orgnih.govmdpi.com The acidic sites on the functionalized silica can effectively catalyze cyclization and condensation reactions necessary for the formation of the benzopyran ring system. nih.govmdpi.com
| Catalyst | Reaction Type | Substrates | Product |
| L-proline | Three-component reaction | Dimedone, aromatic aldehyde, 4-hydroxy-2H-chromene-2-thione | 12-Aryl substituted chromeno[2,3-b]chromenes. rsc.org |
| L-proline | Three-component reaction | Salicylaldehyde, ethyl 2-cyanoacetate, cyclohexane-1,3-dione | Chromeno[4,3-f] nih.govmagtech.com.cnnaphthyridines. dntb.gov.ua |
| Sulfonic acid-functionalized silica | Friedel–Crafts alkylation | Arenes and carbonyl compounds | Diaryl and triarylmethanes. nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained considerable traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. clockss.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing the 1,2,4-triazole-3-thiol ring system and thiazolo[3,2-a]pyrimidine derivatives. clockss.orgpensoft.net The application of microwave irradiation can facilitate one-pot, multi-component reactions, providing an efficient route to complex molecular architectures. clockss.orgnih.govnih.gov For instance, the synthesis of s-triazolo[3,4-b] magtech.com.cnrsc.orgbenthamdirect.comthiadiazines and thiadiazoles has been achieved in excellent yields through a microwave-assisted one-pot protocol. nih.gov
Stereoselective Synthesis and Chiral Resolution of this compound Analogs
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis and chiral resolution of chroman derivatives is of paramount importance. magtech.com.cn
Asymmetric Synthetic Strategies
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. chim.it This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. benthamdirect.com Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with bifunctional organocatalysts, such as those based on Cinchona alkaloids, facilitating the enantioselective synthesis of chroman derivatives via intramolecular oxy-Michael additions. rsc.org These methods can produce optically active 2-substituted chromans in high yields and with excellent enantioselectivities. rsc.orgacs.org
Another approach involves the use of metal-based catalysts in asymmetric allylic alkylation (AAA) reactions, which provides a novel strategy for the synthesis of chiral flavanones and chromanones. benthamdirect.com
| Catalytic System | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) |
| Cinchona-alkaloid-urea-based bifunctional organocatalysts | Intramolecular oxy-Michael addition | Phenol derivatives with (E)-α,β-unsaturated ketone or thioester | Optically active 2-substituted chromans | High |
| Organocatalytic domino reaction | oxo-Michael-IED/HDA and oxo-Michael-IED/HDA-Michael-Aldol | (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enal substrates | Tricyclic chroman derivatives | up to >99% |
Resolution of Racemic Mixtures
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution can be employed to separate the individual enantiomers. mdpi.com This is often achieved through chromatographic techniques using a chiral stationary phase (CSP). mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) with a chiral column is a common method for resolving racemic mixtures of chroman and related derivatives. mdpi.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, allowing for their individual collection. researchgate.net The absolute configuration of the separated enantiomers can then be determined using techniques such as X-ray crystallography or by comparing their spectroscopic data to known standards. nih.gov
Application of Chiral Pool Starting Materials
The synthesis of specific, optically pure molecules such as this compound often leverages the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources. ddugu.ac.inbccollegeasansol.ac.in This approach, also known as the chiron approach, provides an efficient pathway to complex chiral molecules by utilizing pre-existing stereocenters. ddugu.ac.in Common starting materials from the chiral pool include amino acids, sugars, terpenes, and hydroxy acids. bccollegeasansol.ac.inmdpi.com These natural compounds serve as versatile building blocks, and their inherent chirality can be transferred through a synthetic sequence to the target molecule. mdpi.comyork.ac.uk
While a direct, documented synthesis of this compound from a chiral pool starting material is not extensively reported in the literature, a plausible synthetic route can be constructed based on established methodologies. A feasible strategy involves the use of L-aspartic acid, an inexpensive and abundant chiral amino acid, to construct a key chiral intermediate, which is then further elaborated to the target thiol. researchgate.netnih.govaalto.fi
A potential synthetic pathway commences with the conversion of L-aspartic acid into a suitable chiral precursor for the chroman framework. This often involves a series of transformations to build the necessary carbon skeleton and introduce the required functional groups. For instance, L-aspartic acid can be transformed into chiral building blocks that can undergo cyclization reactions to form heterocyclic systems. researchgate.net
One conceptual approach involves the synthesis of a chiral 1,3-amino alcohol from L-aspartic acid, which can then be utilized in the construction of the chroman ring. The stereocenter from L-aspartic acid dictates the stereochemistry of the subsequent products.
A critical step in the proposed synthesis is the stereoselective introduction of the thiol group at the C-3 position of the chroman ring. If a chiral chromanone is synthesized as an intermediate, the ketone at C-4 can be converted to the desired 3-thiol through a sequence of reactions. This could involve, for example, the formation of an enolate or an enol ether, followed by a stereoselective sulfenylation reaction. The use of chiral sulfinyl compounds as reagents or auxiliaries is a well-established method for the asymmetric synthesis of chiral sulfoxides, which can be subsequently reduced to thiols. nih.govwiley-vch.deillinois.edu
Alternatively, a chiral sulfoxide (B87167) can be introduced early in the synthesis, for instance, through the asymmetric oxidation of a thiochromanone derivative, and the chirality at the sulfur atom can be used to direct subsequent transformations. nih.gov Modern stereoselective synthesis offers various methods for the preparation of chiral sulfinyl compounds that can serve as key intermediates. nih.gov
The following data tables outline a conceptual synthetic sequence, drawing upon analogous transformations reported in the literature for the synthesis of chiral heterocyclic compounds and the manipulation of sulfur-containing functional groups.
Table 1: Proposed Synthesis of a Chiral Chromanone Intermediate from L-Aspartic Acid
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
| 1 | L-Aspartic acid | 1. Protection of amine and carboxylic acid groups2. Reduction of one carboxylic acid to an alcohol | Protected chiral amino alcohol | Creation of a key chiral building block. |
| 2 | Protected chiral amino alcohol | 1. Reaction with a substituted phenol derivative (e.g., salicylaldehyde) via ether linkage formation2. Deprotection and intramolecular cyclization | Chiral 3-amino-3,4-dihydro-2H-1-benzopyran | Formation of the core chroman ring structure. |
| 3 | Chiral 3-amino-3,4-dihydro-2H-1-benzopyran | 1. Conversion of the amino group to a leaving group2. Elimination reaction | Chiral 2H-1-benzopyran | Introduction of a double bond for further functionalization. |
| 4 | Chiral 2H-1-benzopyran | 1. Hydroboration-oxidation or other hydroxylation methods | Chiral 3,4-dihydro-2H-1-benzopyran-3-ol | Introduction of a hydroxyl group at the C3 position. |
| 5 | Chiral 3,4-dihydro-2H-1-benzopyran-3-ol | 1. Oxidation (e.g., Swern or Dess-Martin oxidation) | Chiral 3,4-dihydro-2H-1-benzopyran-3-one | Preparation for thiol introduction. |
Table 2: Proposed Conversion of Chiral Chromanone to this compound
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
| 1 | Chiral 3,4-dihydro-2H-1-benzopyran-3-one | 1. Conversion to a thioacetal or thioketal using a thiol (e.g., 1,2-ethanedithiol) and a Lewis acid catalyst | Chiral 3,3-(ethylenedithio)-3,4-dihydro-2H-1-benzopyran | Protection of the ketone and introduction of sulfur. |
| 2 | Chiral 3,3-(ethylenedithio)-3,4-dihydro-2H-1-benzopyran | 1. Reductive desulfurization (e.g., Raney Nickel) | Chiral 3-thio-3,4-dihydro-2H-1-benzopyran intermediate | Unmasking of the thiol group. |
| 3 | Chiral 3-thio-3,4-dihydro-2H-1-benzopyran intermediate | 1. Deprotection if necessary | This compound | Final target compound. |
This proposed route illustrates how a readily available chiral starting material like L-aspartic acid can, in principle, be used to synthesize the target compound this compound with a defined stereochemistry. Each step relies on well-established transformations in organic synthesis, and the stereochemical outcome is ultimately governed by the chirality of the initial starting material from the chiral pool.
Reactivity and Chemical Transformations of the 3,4 Dihydro 2h 1 Benzopyran 3 Thiol Scaffold
Oxidative Transformations of the Thiol Group
The thiol group (-SH) in 3,4-Dihydro-2H-1-benzopyran-3-thiol is readily oxidized to various higher oxidation states of sulfur. These transformations are fundamental in synthetic organic chemistry and provide pathways to important classes of sulfur-containing compounds.
Formation of Disulfides
One of the most common oxidative transformations of thiols is their conversion to disulfides. In this reaction, two molecules of the thiol are coupled through a sulfur-sulfur bond. For this compound, this would result in the formation of bis(3,4-dihydro-2H-1-benzopyran-3-yl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents. The formation of disulfide bridges is a critical reaction in biological systems, particularly in protein chemistry, and is a well-established synthetic route. nih.govuwaterloo.caresearchgate.net
Synthesis of Sulfonic Acids and Other Sulfur Oxyacids
Under more vigorous oxidative conditions, the thiol group can be fully oxidized to a sulfonic acid (-SO₃H). The oxidation of this compound would yield 3,4-dihydro-2H-1-benzopyran-3-sulfonic acid. This transformation represents a significant change in the chemical properties of the molecule, converting the weakly acidic thiol into a strong acid. Intermediate oxidation states, such as sulfenic acids (-SOH) and sulfinic acids (-SO₂H), can also be formed, though they are often less stable and can be further oxidized. preprints.orggoogle.com
Reagents and Conditions for Oxidation
A range of oxidizing agents can be employed for the transformation of thiols, with the choice of reagent determining the final product.
For the formation of disulfides, mild oxidants are typically used:
Hydrogen Peroxide (H₂O₂): In controlled conditions, hydrogen peroxide can selectively oxidize thiols to disulfides. The reaction mechanism can be complex and is influenced by factors such as pH and the presence of catalysts. preprints.org
Iodine (I₂): Iodine is a classic reagent for the mild oxidation of thiols to disulfides.
Air (Oxygen): In the presence of a base or a metal catalyst, atmospheric oxygen can also effect the oxidation of thiols to disulfides.
For the synthesis of sulfonic acids, stronger oxidizing agents are generally required:
Potassium Permanganate (KMnO₄): This powerful oxidizing agent can convert thiols directly to sulfonic acids. The reaction is typically carried out in a suitable solvent, and the conditions need to be carefully controlled to avoid over-oxidation or side reactions.
Nitric Acid (HNO₃): Concentrated nitric acid is another strong oxidizing agent capable of converting thiols to sulfonic acids. google.com
Hydrogen Peroxide in Excess: With prolonged reaction times or in the presence of strong catalysts, hydrogen peroxide can also lead to the formation of sulfonic acids.
The table below summarizes typical reagents and expected products for the oxidation of the this compound scaffold, based on general thiol reactivity.
| Starting Material | Reagent | Expected Major Product |
| This compound | Hydrogen Peroxide (controlled) | Bis(3,4-dihydro-2H-1-benzopyran-3-yl) disulfide |
| This compound | Potassium Permanganate | 3,4-Dihydro-2H-1-benzopyran-3-sulfonic acid |
| This compound | Iodine | Bis(3,4-dihydro-2H-1-benzopyran-3-yl) disulfide |
Reductive Processes Involving the Thiol Moiety
While oxidation is a more common transformation for thiols, reductive processes can also be employed to modify the thiol group within the this compound scaffold.
Conversion to Sulfides
The reduction of a thiol group leads to the formation of a sulfide (B99878) (thioether). In the context of this compound, this would involve the formal replacement of the thiol hydrogen with another substituent, a process that is more accurately described as a substitution reaction following deprotonation, or in some specific cases, a reductive alkylation. A direct reduction to remove the sulfur atom entirely would be a more drastic transformation, leading to the parent chromane (B1220400) structure. However, the conversion to a sulfide by replacing the thiol hydrogen is a synthetically useful transformation.
Reagents and Conditions for Reduction
The term "reduction" for a thiol to a sulfide typically implies a two-step process: deprotonation to the thiolate followed by nucleophilic attack on an electrophile (e.g., an alkyl halide). However, certain reducing agents can be used to effect transformations of sulfur-containing functional groups.
Lithium Aluminum Hydride (LiAlH₄): While more commonly used for the reduction of carbonyl compounds, LiAlH₄ can, under certain conditions, be involved in the reduction of sulfur-containing functional groups. Its application to directly reduce a thiol to a hydrocarbon is not a standard transformation. However, it is a powerful reducing agent capable of reducing other functional groups that might be present in a molecule.
The following table outlines a potential reductive transformation based on general chemical principles.
| Starting Material | Reagent | Potential Product |
| This compound | 1. NaH 2. CH₃I | 3-(Methylthio)-3,4-dihydro-2H-1-benzopyran |
Nucleophilic Substitution Reactions at the Thiol Site
Reaction with Alkyl Halides and Acyl Chlorides
The reaction of thiols with alkyl halides is a fundamental method for the formation of carbon-sulfur bonds, yielding thioethers (sulfides). masterorganicchemistry.comlibretexts.org For this compound, this transformation proceeds via a nucleophilic substitution (S_N2) mechanism. The reaction is typically initiated by deprotonating the thiol with a suitable base, such as sodium hydride (NaH) or an alkoxide, to generate the more nucleophilic thiolate anion. libretexts.org This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
A potential issue in this synthesis is the possibility of the product thiol reacting with another molecule of the alkyl halide, leading to the formation of a sulfide as a byproduct. libretexts.orglibretexts.org To mitigate this, an excess of the hydrosulfide (B80085) anion or the use of thiourea (B124793) as a sulfur nucleophile followed by hydrolysis can be employed. libretexts.orglibretexts.org
Similarly, the thiol group can react with acyl chlorides in an acylation reaction to form thioesters. youtube.com This reaction is analogous to the esterification of alcohols but often proceeds more readily with thiols. The reaction involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. libretexts.org This process, known as S-acylation, is an efficient method for introducing acyl groups onto the sulfur atom of the this compound scaffold. stackexchange.comrsc.org
Table 1: Nucleophilic Substitution Reactions of the Thiol Group
| Reactant | Product Type | General Reaction |
|---|---|---|
| Alkyl Halide (R-X) | Thioether | R-SH + R'-X + Base → R-S-R' + HX |
Formation of Thioethers and Related Derivatives
The synthesis of thioethers from this compound is a direct application of its reaction with alkylating agents. Thiolates are excellent nucleophiles and generally weak bases, which favors S_N2 reactions over elimination (E2) pathways, particularly with primary and secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com This allows for the straightforward synthesis of a wide array of thioether derivatives by selecting the appropriate alkyl halide.
Alternative methods for thioether synthesis that could be applied to this scaffold include the reaction of the thiol with an alcohol in the presence of a Lewis acid catalyst. google.com Furthermore, stereospecific substitution reactions can be employed to create chiral thioethers. beilstein-journals.orgnih.gov For instance, the Mitsunobu reaction, involving an alcohol, a thiol, and a combination of triphenylphosphine (B44618) and an azodicarboxylate, could potentially be used to form thioethers with inversion of stereochemistry at the carbon center, although reactions at hindered centers can be challenging. beilstein-journals.orgnih.gov
Cyclization and Annulation Reactions Involving the Thiol Group
The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an aromatic ring system, allows for its participation in cyclization and annulation reactions to form more complex heterocyclic structures. These reactions can proceed through various mechanisms, often involving the thiol as the key nucleophile.
One plausible pathway involves the intramolecular cyclization of derivatives of this compound. For example, if a suitable electrophilic center is introduced elsewhere in the molecule, the thiol group can act as an internal nucleophile to form a new ring.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a possibility. A [3+3] annulation strategy has been reported for the synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines from pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines. rsc.org While this involves a different thiol substrate, analogous strategies could potentially be developed for this compound, where it could act as a three-atom component in a reaction with a suitable three-atom electrophile/nucleophile partner.
Another well-known annulation method is the Robinson annulation, which consists of a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. researchgate.net While typically involving enolates as nucleophiles, modifications of this reaction or tandem sequences that utilize the nucleophilicity of the thiol group could be envisioned to construct new fused ring systems onto the benzopyran scaffold. For instance, a Michael addition of the thiol to an α,β-unsaturated ketone, followed by an intramolecular reaction, could lead to novel sulfur-containing polycyclic compounds.
Table 2: Potential Cyclization and Annulation Strategies
| Reaction Type | Description | Potential Product |
|---|---|---|
| Intramolecular Cyclization | The thiol group attacks an internal electrophilic site. | Fused or bridged heterocyclic systems. |
| [3+3] Annulation | The thiol-containing scaffold acts as a 3-atom component reacting with another 3-atom fragment. | Fused thiazine-like structures. |
Derivatization Strategies for Advanced Analytical Characterization of 3,4 Dihydro 2h 1 Benzopyran 3 Thiol
Strategies for Enhancing Chromatographic Performance and Detection Sensitivity
Derivatization is a key strategy for overcoming challenges in the chromatographic analysis of thiols. By converting the polar and often labile thiol group into a more stable and detectable derivative, significant improvements in analytical performance can be achieved.
For analyses utilizing UV-Visible or fluorescence detectors, the introduction of a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) is a common and effective strategy. The native 3,4-Dihydro-2H-1-benzopyran-3-thiol may not possess strong UV absorption or fluorescence properties at wavelengths suitable for sensitive detection.
Attaching a derivatizing agent containing a chromophoric or fluorophoric moiety to the thiol group can dramatically increase the molar absorptivity or induce fluorescence, lowering the limits of detection. nih.gov Reagents like monobromobimane (B13751) and 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) are known to react selectively with thiols to produce highly fluorescent adducts. nih.govcapes.gov.br For instance, dialkylcoumarin maleimides are essentially nonfluorescent until they react with thiols, which permits quantification without needing a separate step to remove unreacted reagent. thermofisher.com Another approach involves using linkers that incorporate a quencher, where the fluorescence is only relieved upon reaction with a thiol, leading to a significant increase in the fluorescence signal. nih.gov This strategy is based on disrupting the quencher's π-system upon conjugation with the thiol. nih.gov
Table 1: Examples of Fluorogenic Reagents for Thiol Derivatization
| Reagent Class | Example | Detection Principle | Advantage |
| Bimanes | Monobromobimane | Forms fluorescent adduct with thiols | Popular for identifying cellular thiols |
| Benzofurazans | SBD-F | Forms fluorescent adduct with thiols | Thiol-selective fluorogenic reagent |
| Coumarins | CPM Maleimide (B117702) | Becomes fluorescent upon reaction | Low background fluorescence |
| Oxanorbornadienes | OND-Dansyl | Relief of quenching upon reaction | High fluorescence enhancement (up to 180-fold) nih.gov |
Silylation and Related Derivatization Techniques
For gas chromatography (GC) analysis, compounds must be volatile and thermally stable. The thiol group in this compound can cause issues such as peak tailing and adsorption on the GC column due to its polarity and potential for hydrogen bonding. Silylation is a widely used derivatization technique that replaces the active hydrogen in the thiol group with a nonpolar silyl (B83357) group (e.g., trimethylsilyl, TMS).
This process decreases the polarity and increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). While direct silylation of this compound is not extensively documented, studies on analogous sulfur-containing heterocyclic compounds like 3,4-benzothiophane demonstrate the feasibility of such reactions. nih.gov In the case of 3,4-benzothiophane, reaction with trimethylchlorosilane led to silylation at the carbon adjacent to the sulfur atom. nih.gov The development of catalysts for the selective silylation of C-H bonds also points to the broad applicability of this technique. escholarship.org
Several reagents have been developed for the specific derivatization of thiols, enhancing their detectability in various analytical platforms.
Ethyl Propiolate (ETP): This reagent has emerged as a valuable tool for derivatizing thiols for both LC and GC analysis. nih.govchemicalbook.com ETP reacts with the thiol group via a Michael addition reaction, typically under basic pH conditions, to form a stable, UV-active thioacrylate derivative. chemicalbook.comresearchgate.net This reaction is often rapid and effective. chemicalbook.com The derivatization of thiols with ETP has been successfully applied to the analysis of varietal thiols in wine, where the resulting derivatives are analyzed by GC-MS. chemicalbook.comresearchgate.net The reaction kinetics are influenced by pH, reagent concentration, and temperature. nih.gov
Ebselen (B1671040) (2-phenyl-1,2-benzisoselenazol-3(2H)-one): Ebselen is a seleno-organic compound known for its glutathione (B108866) peroxidase-like activity. nih.gov It reacts rapidly with thiols to form a stable selenenyl sulfide (B99878) adduct. nih.gov This reaction can be exploited for analytical purposes. A method using ebselen for derivatization followed by HPLC-MS/MS analysis has been developed for quantifying potent thiols in wine. acs.org The reaction proceeds quickly, and the resulting derivative is amenable to mass spectrometric detection, providing a basis for a robust quantitative assay. acs.org The reaction mechanism involves the nucleophilic attack of the thiol on the selenium atom, opening the isoselenazole ring. mdpi.com
Derivatization for Mass Spectrometry Analysis
Derivatization is a powerful tool for enhancing mass spectrometry (MS) analysis. While the primary goal in chromatography is to improve separation and basic detection, for MS it is often to improve ionization efficiency and to produce characteristic fragment ions that aid in structural confirmation and selective detection.
For this compound, derivatization can introduce a readily ionizable group, such as a quaternary amine or a basic nitrogen moiety, which enhances signal intensity in electrospray ionization (ESI) MS. qut.edu.au Reagents like 2-picolylamine can be used for this purpose. nih.gov
Furthermore, derivatization can be designed to control fragmentation patterns in tandem mass spectrometry (MS/MS). The choice of derivatizing agent can direct fragmentation to a specific part of the molecule, producing unique and predictable product ions. This is crucial for distinguishing isomers and for quantification in complex matrices using techniques like multiple reaction monitoring (MRM). acs.org For example, the derivatization of thiols with 4,4'-dithiodipyridine (DTDP) or ebselen creates derivatives that are readily analyzed by HPLC-MS/MS. acs.org Recently, novel reagents have been developed specifically for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI), such as (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), for the in-situ derivatization and detection of free thiols in tissue samples. nih.gov
Optimization of Derivatization Conditions (e.g., catalyst volume, temperature, time)
To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. Key parameters include the reaction temperature, time, pH, and the concentration of the derivatizing reagent and any catalyst used. nih.govresearchgate.net
Temperature: The reaction rate is generally temperature-dependent. For silylation reactions, temperatures can range from 60°C to 100°C. researchgate.net For other reactions, such as those involving ethyl propiolate, the optimal temperature must be determined to ensure a complete reaction without causing degradation of the analyte or derivative. nih.gov Optimization studies for some derivatization reactions have shown that a specific temperature, for instance 80°C, yields the maximum product. researchgate.net
Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum yield. Reaction times can vary from minutes to hours. For example, some silylation reactions require 30-60 minutes, while other derivatizations may be complete in under 30 minutes, sometimes with microwave assistance to accelerate the process. nih.govresearchgate.net
Reagent and Catalyst Volume/Concentration: The stoichiometry of the reaction is critical. An excess of the derivatizing reagent is typically used to drive the reaction to completion. The optimal ratio of reagent to analyte must be determined experimentally. researchgate.net For reactions requiring a catalyst, such as a base or an activating agent, its concentration also needs optimization. For instance, the reaction of thiols with ethyl propiolate is pH-dependent, with basic conditions favoring the reaction. chemicalbook.com
Table 2: General Parameters for Optimization of Thiol Derivatization
| Parameter | Typical Range/Considerations | Rationale |
| Temperature | 25°C - 120°C | To increase reaction kinetics without causing degradation of reactants or products. researchgate.net |
| Reaction Time | 10 min - 3 hours | To ensure the reaction proceeds to completion for maximum yield. nih.govresearchgate.net |
| pH | Acidic to Basic | Thiolate anion (RS-) is the reactive species; basic pH (>pKa of thiol) often required. chemicalbook.com |
| Reagent Ratio | 1:1 to significant excess | To drive the reaction equilibrium towards the product side. researchgate.net |
| Solvent/Catalyst | Pyridine, Acetonitrile, etc. | To ensure solubility of all reactants and to catalyze the reaction where necessary. |
Computational Chemistry Studies on 3,4 Dihydro 2h 1 Benzopyran 3 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes from the ground up, requiring only the atomic composition and arrangement.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, bond lengths, bond angles, and other structural parameters. For chromane (B1220400) derivatives, DFT calculations, often using functionals like B3LYP, provide a theoretical baseline that can be compared with experimental data, such as that from X-ray crystallography.
Table 1: Illustrative Comparison of DFT and SC-XRD Bond Parameters for a Chromone (B188151) Derivative This table presents example data from a related compound to demonstrate the type of information generated by DFT calculations.
| Parameter | Bond | DFT (Å) | SC-XRD (Å) |
|---|---|---|---|
| Bond Length | C15–C16 | 1.459 | 1.459 |
| Bond Length | O4–C17 | 1.435 | 1.435 |
| Bond Angle | O33–C52–C47 | 115.4° | 115.4° |
| Bond Angle | C25–N7–C26 | 124.1° | 112.7° |
Source: Adapted from studies on chromone-based thiosemicarbazones. nih.gov
Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
In computational studies of chromone derivatives, the HOMO-LUMO gap is a frequently calculated parameter to predict their bioactivity. For example, a study on antitumor chromone derivatives reported HOMO-LUMO gap values of 1.870 eV, 1.649 eV, and 1.590 eV for three different compounds, suggesting high biological activity. researchgate.net Another investigation into coumarin-based pyrano-chromene derivatives found that a compound with a smaller band gap (5.168 eV) was associated with a lower hardness and higher softness value, indicating greater reactivity. rsc.org For 3,4-Dihydro-2H-1-benzopyran-3-thiol, FMO analysis would similarly elucidate its potential for engaging in chemical reactions.
Table 2: Example FMO Energies and HOMO-LUMO Gap for Chromone Derivatives This table showcases typical data from FMO analysis of related compounds.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| Derivative 3a | -5.879 | -2.826 | 3.053 |
| Derivative 3b | -5.962 | -2.844 | 3.118 |
Source: Data from a study on chromone-based thiosemicarbazone derivatives. acs.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color spectrum to indicate regions of different electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.
MEP analysis of pharmaceutically active chromone derivatives has been used to understand their intermolecular interactions and chemical reactivity. researchgate.net The maps reveal the locations of negative potential, often around electronegative atoms like oxygen and nitrogen, and positive potential, usually around hydrogen atoms. For this compound, an MEP map would highlight the electron-rich areas around the oxygen and sulfur atoms and the electron-poor regions, thereby providing a visual guide to its reactivity and potential for forming hydrogen bonds.
In a study of chromone-based thiosemicarbazones, NBO analysis confirmed the presence of intramolecular hydrogen bonding and significant hyperconjugative interactions, which were identified as key contributors to the stability of the compounds. acs.org For this compound, NBO analysis could reveal important intramolecular interactions, such as those involving the thiol group and the benzopyran ring system, which would be crucial for a comprehensive understanding of its conformational preferences and stability.
Computational methods can predict various spectroscopic data, including Fourier-Transform Infrared (FT-IR) and Electronic Circular Dichroism (ECD) spectra. Theoretical FT-IR spectra, generated through frequency calculations, can aid in the assignment of experimental vibrational bands to specific molecular motions. Similarly, predicted ECD spectra are invaluable for determining the absolute configuration of chiral molecules.
DFT calculations have been successfully used to simulate the FT-IR spectra of chromone derivatives, with the predicted vibrational frequencies showing good agreement with experimental data after appropriate scaling. nih.gov For example, characteristic stretching modes for C-H, C=O, and N-H bonds in synthesized chromone derivatives have been accurately predicted. nih.govresearchgate.net If this compound were synthesized and analyzed, theoretical predictions of its FT-IR and, if chiral, ECD spectra would be instrumental in its structural elucidation and characterization.
Molecular Modeling and Docking Studies to Investigate Molecular Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, typically a protein (receptor). These studies are fundamental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Docking simulations place the ligand into the binding site of the receptor and score the different poses based on their binding affinity. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
While no specific docking studies on this compound are reported, numerous studies have employed these techniques for related benzopyran and thiol-containing compounds. For example, docking studies on pyrazole (B372694) derivatives have been used to investigate their binding affinities against the active site of the COX-2 enzyme, providing insights into their anti-inflammatory potential. mdpi.com Similarly, thiophene (B33073) and benzodioxole appended thiazolyl-pyrazoline derivatives have been docked into the active site of DNA topoisomerase IV to explore their antimicrobial activity, with calculated binding energies correlating with experimental findings. researchgate.netnih.gov Such studies underscore the utility of molecular docking for generating hypotheses about the biological targets and therapeutic potential of novel compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular properties that govern their biological effects.
Application of Molecular Descriptors
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For this compound, a variety of these descriptors can be calculated to form the basis of a potential QSAR model. These descriptors help to define the molecule's steric, electronic, and lipophilic characteristics, which are crucial for its interaction with biological targets.
Key molecular descriptors for this compound, as computed in public databases like PubChem, provide a foundation for such analyses. nih.gov These descriptors can be categorized as follows:
E-state (Electrotopological State) and R-state (Refractotopological State) Indices: The E-state index combines electronic and topological information to characterize the accessibility of an atom to intermolecular interactions. nih.gov It is based on the intrinsic electronic state of an atom and the influence of all other atoms in the molecule. nih.gov The R-state index is similarly derived but is based on molar refractivity, reflecting the potential for dispersive forces (van der Waals interactions) between the molecule and a receptor. ualberta.ca These indices are valuable for identifying key atomic centers for specific interactions.
Charge Distribution: The distribution of partial charges over the atoms of a molecule is critical for electrostatic interactions, including hydrogen bonding and dipole-dipole interactions. Computational methods can predict the charge on each atom, highlighting regions that are electron-rich or electron-deficient and thus likely to engage in electrostatic interactions with a biological target.
Partition Coefficients (e.g., LogP): The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. This descriptor is crucial for predicting how a compound will distribute between aqueous and lipid environments in the body, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates higher lipid solubility.
Molar Refractivity: Molar refractivity is related to the molecular volume and the polarizability of a compound. researchgate.netualberta.ca It describes the potential for London dispersion forces in intermolecular interactions and is also considered a measure of the steric bulk of a molecule. researchgate.netualberta.ca
Below is an interactive data table of key computed molecular descriptors for this compound.
Table 1: Computed Molecular Descriptors for this compound Data sourced from PubChem (CID 130881030). nih.gov
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₀OS | Basic structural information |
| Molecular Weight | 166.24 g/mol | Influences diffusion and transport |
| XLogP3 | 2.1 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Potential to donate a hydrogen bond (from the thiol group) |
| Hydrogen Bond Acceptor Count | 1 | Potential to accept a hydrogen bond (from the ether oxygen) |
| Rotatable Bond Count | 1 | Indicates some conformational flexibility |
| Exact Mass | 166.045236 g/mol | Precise mass for mass spectrometry |
| Topological Polar Surface Area | 26.3 Ų | Relates to transport properties and membrane permeability |
| Heavy Atom Count | 11 | Number of non-hydrogen atoms |
| Formal Charge | 0 | Overall neutrality of the molecule |
| Complexity | 194 | A measure of structural complexity |
In a typical QSAR study, these descriptors for a series of related benzopyran analogs would be correlated with their measured biological activity. The resulting mathematical model could then be used to predict the activity of this compound and guide the design of new derivatives with potentially enhanced or optimized activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While QSAR provides a static view based on molecular descriptors, Molecular Dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and binding to a target protein at an atomic level. numberanalytics.comnih.gov
For this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and, if a biological target is known or hypothesized, in complex with that target. The simulation would track the movements and interactions of all atoms over a period ranging from nanoseconds to microseconds.
The key research findings that could be derived from such a simulation include:
Conformational Flexibility: MD simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule in solution and how it transitions between them. This is crucial as the biologically active conformation may not be the lowest energy state in isolation.
Solvent Interactions: The simulations would show how the molecule interacts with surrounding water molecules, providing insights into its solubility and the stability of its different parts.
Protein-Ligand Interactions: If simulated with a target protein, MD can elucidate the stability of the binding pose predicted by molecular docking. researchgate.netspringernature.com It can identify key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand over time. nih.gov The simulation can also reveal the role of water molecules in mediating these interactions.
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone.
Table 2: Potential Research Findings from a Hypothetical MD Simulation of this compound with a Target Protein
| Simulation Metric | Potential Finding | Implication for Activity |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Low and stable RMSD for the ligand within the binding pocket. | Indicates a stable binding mode. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds between the thiol (-SH) group and a specific amino acid (e.g., Asp, Glu, or His). | The thiol group is a critical pharmacophoric feature. |
| Hydrophobic Interactions | Stable hydrophobic contacts between the benzene (B151609) ring of the benzopyran core and nonpolar residues (e.g., Leu, Val, Phe). | The aromatic system contributes significantly to binding affinity. |
| Conformational Analysis | The pyran ring maintains a specific chair or half-chair conformation throughout the simulation. | A rigid or specific conformation is required for optimal binding. |
| Radial Distribution Function | High density of water molecules near the ether oxygen, potentially mediating a bridge to the protein. | Solvent plays an active role in the binding interaction. |
These computational approaches, from QSAR based on molecular descriptors to dynamic MD simulations, provide a comprehensive, albeit theoretical, understanding of this compound. They offer valuable hypotheses about its physicochemical properties, potential biological interactions, and dynamic behavior that can guide future experimental investigations.
Mechanistic and Structure Activity Relationship Sar Investigations of 3,4 Dihydro 2h 1 Benzopyran 3 Thiol Analogs in Non Clinical Contexts
General Principles of Benzopyran-Thiol Derivative Biological Activity and Therapeutic Potential
Benzopyran derivatives, in general, exhibit a vast spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ijbpas.comrjptonline.org The incorporation of a sulfur atom, particularly as a thiol group, into the benzopyran structure can significantly modulate these activities and introduce novel therapeutic potentials. Thiochromenes and thiochromanes, the sulfur analogs of chromenes and chromans, have garnered considerable attention for their diverse pharmacological properties. nih.govrsc.org
The therapeutic potential of benzopyran-thiol derivatives is rooted in the unique chemical properties of the thiol group. This functional group can act as a potent nucleophile, a chelating agent for metal ions, and is readily oxidized, allowing it to participate in redox-sensitive cellular processes. researchgate.net These characteristics enable benzopyran-thiol compounds to interact with a variety of biological targets, suggesting their potential application in a range of therapeutic areas. For instance, the reactivity of the thiol can be harnessed for the development of targeted covalent inhibitors. nih.gov Furthermore, the antioxidant properties of thiols may contribute to cytoprotective effects in conditions associated with oxidative stress. google.com
Modulatory Effects on Molecular Targets and Cellular Pathways
The biological effects of 3,4-dihydro-2H-1-benzopyran-3-thiol analogs are intrinsically linked to their ability to interact with and modulate the function of various molecular targets, which in turn affects downstream cellular pathways.
A key mechanistic feature of thiol-containing compounds is their ability to form covalent bonds with biological macromolecules, particularly proteins and enzymes. The thiol group (or its more reactive thiolate form) is a strong nucleophile that can participate in Michael additions with electrophilic sites on proteins, such as α,β-unsaturated carbonyls found in some enzyme cofactors or amino acid side chains that have been post-translationally modified. researchgate.netuq.edu.au
This covalent modification can lead to irreversible inhibition of enzyme activity, a strategy that is increasingly being explored in drug discovery. nih.gov The reaction involves the nucleophilic attack of the thiol on an electrophilic carbon, forming a stable carbon-sulfur bond. Computational studies have provided significant insights into the mechanistic aspects of these thiol additions, highlighting the factors that influence the reaction pathway, including the nature of the substituents on the Michael acceptor and the local microenvironment. researchgate.netuq.edu.au For a covalent inhibitor to be effective and selective, it must not only possess a reactive warhead (the thiol group) but also structural features that allow for specific recognition and binding to the target protein, positioning the thiol for efficient reaction with the target residue, which is often a cysteine. nih.gov
By covalently modifying proteins and enzymes, this compound analogs can exert profound effects on various cellular processes. The specific pathways affected are dependent on the protein targets with which these compounds interact.
Natural compounds are known to influence a multitude of critical cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways. google.com Thiol-reactive compounds can modulate these pathways by targeting key regulatory proteins, such as kinases or transcription factors, that contain reactive cysteine residues. For example, the inhibition of a key enzyme in a metabolic pathway can lead to a cascade of downstream effects, altering the cellular metabolic state. researchgate.net
Furthermore, the redox-active nature of the thiol group allows these compounds to participate in cellular redox signaling. They can react with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby influencing signaling pathways that are sensitive to the cellular redox environment. This can impact gene expression by modulating the activity of redox-sensitive transcription factors and can influence metabolic pathways by altering the activity of redox-regulated enzymes. researchgate.net
Structure-Activity Relationship (SAR) Studies on this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for optimizing lead compounds in drug discovery. For this compound analogs, SAR studies focus on the effects of substituents on the benzopyran ring and the stereochemistry at the chiral centers.
The nature and position of substituents on the benzopyran ring can have a significant impact on the biological activity of this compound analogs. Substituents can influence the compound's physicochemical properties, such as lipophilicity, electronic properties, and steric hindrance, which in turn affect its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
For example, in a series of thiochromene derivatives, the presence of electron-withdrawing groups was found to enhance bioactivity. rsc.org The introduction of various heterocyclic moieties and linker groups also significantly modulated the antimicrobial activity of thiochromene-based compounds. nih.gov In the context of anticancer activity, modifications to the benzopyran scaffold have been shown to influence potency against various cancer cell lines. researchgate.net
Below is an interactive table summarizing hypothetical SAR data for a series of this compound analogs, illustrating the potential impact of substituents on a generic biological activity (e.g., enzyme inhibition, IC₅₀ in µM).
| Compound | R1 | R2 | IC50 (µM) |
|---|---|---|---|
| 1 | H | H | 50.2 |
| 2 | 6-Cl | H | 25.8 |
| 3 | 7-OCH3 | H | 42.1 |
| 4 | H | 4'-F-Ph | 15.5 |
| 5 | 6-Cl | 4'-F-Ph | 8.3 |
The this compound scaffold contains at least one chiral center at the C3 position, and additional chiral centers can be introduced with substitution. The stereochemistry of these centers can play a critical role in determining the biological activity of the molecule. Different enantiomers or diastereomers can exhibit significantly different potencies and efficacies due to the three-dimensional nature of drug-receptor interactions.
For many biologically active compounds, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to undesirable side effects. This stereoselectivity arises from the specific interactions with the chiral environment of the biological target, such as the active site of an enzyme or the binding pocket of a receptor. While direct stereochemical studies on this compound are not widely reported, research on related chiral heterocyclic compounds consistently demonstrates the importance of stereochemistry in biological activity. For instance, in a series of thiopyran analogues of a dopamine (B1211576) D3 receptor agonist, the highest affinity for the target receptor resided in a single enantiomer. uq.edu.au
Bioisosteric Replacements in Activity Optimization
Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of lead compounds. nih.gov This approach involves substituting a functional group with another group that has similar physical and chemical properties, which can lead to improved interactions with biological targets. nih.gov In the context of this compound analogs, while direct studies on the thiol group are not extensively detailed in the provided results, the broader benzopyran scaffold has been a subject of such optimization strategies.
For instance, in the development of leukotriene antagonists based on the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid scaffold, various modifications were explored. nih.gov Attempts to alter the 2-hydroxyacetophenone (B1195853) moiety, the linking chain, and the chroman system itself generally resulted in analogs with reduced potency or inactivity, highlighting the specific structural requirements for activity. nih.gov
In a different series of compounds, the replacement of an amide group with a bioisosteric 1,3,4-oxadiazole (B1194373) in GPR88 agonists led to improved potency. nih.gov Further exploration with other azole-containing bioisosteres, specifically 1,4-disubstituted 1H-1,2,3-triazoles, resulted in the discovery of potent and brain-penetrant GPR88 agonists. nih.gov This demonstrates how bioisosteric replacement can fine-tune the properties of a molecule to enhance its therapeutic potential.
The table below illustrates examples of bioisosteric replacements in related heterocyclic compounds, which could conceptually be applied to optimize the activity of this compound analogs.
| Original Functional Group | Bioisosteric Replacement | Observed Outcome | Reference Compound Class |
| Amide | 1,3,4-Oxadiazole | Improved potency | GPR88 Agonists nih.gov |
| Amide | 1,2,3-Triazole | Discovery of potent and brain-penetrant agonists | GPR88 Agonists nih.gov |
| Methylthiopropionate fragment | Ethylthioacetate fragment | Significant increase in anti-inflammatory activity | nih.govnih.govnih.govtriazino[2,3-c]quinazolines nih.gov |
These examples underscore the power of bioisosteric replacement in medicinal chemistry. By systematically replacing key functional groups, researchers can navigate the chemical space to identify analogs with superior biological profiles.
Pre-clinical (In Vitro/In Vivo Animal Models) Investigations for Specific Biological Activities
Analogs of the 3,4-dihydro-2H-1-benzopyran structure have been extensively investigated as ligands for serotonin (B10506) receptors, particularly the 5-HT1A subtype. A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were synthesized and evaluated for their affinity for 5-HT1A receptors. nih.gov Modifications to the amino substituents, the length of the alkyl side chain, and their substituents were explored to establish structure-activity relationships. nih.gov
Key findings from these studies include:
Compounds with imido or sulfonamido functional groups and a four-methylene side chain exhibited the best affinity. nih.gov
Resolution of enantiomers revealed that the dextrorotatory (+) enantiomers consistently showed higher affinity and selectivity for 5-HT1A receptors. nih.gov
The most promising compounds, such as (+)-9g, were identified as full agonists at the 5-HT1A receptor and demonstrated anxiolytic activity in in vivo models. nih.gov
Further work on rigid spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] confirmed the importance of these structural features. nih.gov The dextrorotatory enantiomer, (+)-11a, displayed high affinity and selectivity for 5-HT1A receptors over other serotonin (5-HT1B, 5-HT2, 5-HT3) and dopamine (D1, D2) receptor subtypes. nih.gov This compound also acted as a full agonist in vitro and showed activity in behavioral tests predictive of psychotropic effects. nih.gov
| Compound | Receptor Target | Key Findings |
| (+)-9g (3,4-dihydro-3-amino-2H-1-benzopyran derivative) | 5-HT1A | Full agonist, anxiolytic activity in vivo. nih.gov |
| (+)-11a (spiro[pyrrolidine-2,3'(2'H)-benzopyran] derivative) | 5-HT1A | High affinity and selectivity, full agonist, active in psychotropic models. nih.gov |
While the provided information focuses heavily on 5-HT1A receptor ligands, the exploration of the benzopyran scaffold for other receptor targets, including 5-HT7, remains a potential area for further investigation.
The 3,4-dihydro-2H-1-benzopyran scaffold is a core component of several known potassium channel openers, such as cromakalim. nih.govcolab.ws Research in this area has focused on synthesizing analogs with modified substituents on the benzopyran ring to achieve selective coronary vasodilation without significant hypotensive and tachycardiac effects. nih.gov
A study on 3,4-dihydro-2H-1-benzopyran-3-ol derivatives with modifications at positions 2, 4, and 6 revealed that compounds with two methoxymethyl groups at position 2 exhibited selective effects on coronary blood flow. nih.gov Further optimization led to the discovery of JTV-506, which contains a (1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino group at position 4. nih.gov This compound demonstrated potent and selective coronary vasodilation in conscious dogs without affecting systemic blood pressure or heart rate at a specific oral dose. nih.gov
Introduction of a methyl group at the 3-position of the benzopyran ring has also been explored. nih.gov While some of the classical pyridone and pyrrolidinone structures were weakly active or inactive, the corresponding 4-(heterocyclyloxy) and 4-(heterocyclylamino) derivatives were more potent than their demethylated counterparts. nih.gov These findings suggest that the relative orientation of the ring systems plays a crucial role in their activity as potassium channel modulators. nih.gov
| Compound/Analog Series | Ion Channel Target | Key Findings |
| JTV-506 | Potassium Channel | Potent and selective coronary vasodilator. nih.gov |
| 3-Methyl-4-(heterocyclyloxy/amino) benzopyran derivatives | Potassium Channel | More potent than demethylated analogs, activity dependent on ring orientation. nih.gov |
These studies highlight the versatility of the 3,4-dihydro-2H-1-benzopyran scaffold in modulating ion channel activity, with specific substitutions leading to compounds with desirable pharmacological profiles.
While direct studies on the antimicrobial properties of this compound are not prevalent in the provided search results, research on related heterocyclic structures provides insights into potential activities. For instance, novel 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and shown to possess inhibitory activities against both gram-negative and gram-positive bacteria. nih.gov
In another study, Schiff bases derived from 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones showed moderate antibacterial effects, while their corresponding Mannich bases exhibited more significant activity, in some cases surpassing that of standard antibiotics like Neomycin and Streptomycin. dergipark.org.tr This suggests that the introduction of specific functional groups can enhance the antimicrobial potential of a core heterocyclic structure.
A series of newly synthesized triazole and pyrazole (B372694) compounds containing 2,4-disubstituted thiazole (B1198619) analogues were evaluated for their in vitro antimicrobial activity. nih.gov Certain compounds within this series demonstrated high growth inhibitory activity against the tested microbes. nih.gov
| Compound Class | Antimicrobial Activity |
| 1,3,4-Thiadiazole derivatives | Inhibitory activity against gram-negative and gram-positive bacteria. nih.gov |
| Mannich bases of 1,2,4-triazol-5-ones | Significant antibacterial activity, sometimes exceeding standard antibiotics. dergipark.org.tr |
| Triazole and pyrazole compounds with thiazole analogues | High growth inhibitory activity against certain microbes. nih.gov |
These findings suggest that derivatives of this compound, particularly those incorporating other heterocyclic moieties known for their antimicrobial effects, could be promising candidates for further investigation in this area.
The antioxidant potential of compounds containing the benzopyran ring system and related heterocyclic structures has been a subject of scientific inquiry. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay is a common method used to evaluate the antioxidant capacity of novel compounds. nih.gov
In a study of newly synthesized triazole and pyrazole compounds containing thiazole analogues, the antioxidant properties were evaluated and showed remarkable activity compared to a standard antioxidant. nih.gov Similarly, certain 1,3,4-thiadiazole derivatives have exhibited significant antioxidant activity in DPPH assays. nih.gov
Catechol thioethers with a 4-phenylthiazole (B157171) moiety have been identified as effective scavengers of the DPPH radical. beilstein-journals.org Furthermore, various synthesized 1,2,4-triazole (B32235) derivatives have demonstrated notable antioxidant activity. researchgate.net
| Compound Class | Antioxidant Activity Measurement | Key Findings |
| Triazole and pyrazole compounds with thiazole analogues | DPPH free radical-scavenging assay | Remarkable antioxidant activity. nih.gov |
| 1,3,4-Thiadiazole derivatives | DPPH assay | Significant antioxidant activity. nih.gov |
| Catechol thioethers with a 4-phenylthiazole moiety | DPPH radical scavenging | Effective antioxidant activity. beilstein-journals.org |
| 1,2,4-Triazole derivatives | Various assays | Significant antioxidant activity. researchgate.net |
These studies suggest that the this compound scaffold, potentially through modifications to the thiol group or the benzopyran ring, could be a promising starting point for the development of novel antioxidant agents.
Future Directions and Emerging Research Areas for 3,4 Dihydro 2h 1 Benzopyran 3 Thiol Chemistry
Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches
Future synthetic efforts towards 3,4-Dihydro-2H-1-benzopyran-3-thiol and its derivatives will undoubtedly be shaped by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use renewable resources, representing a paradigm shift from traditional synthetic methods. chemrxiv.orgresearchgate.net
Key green chemistry strategies applicable to the synthesis of the benzopyran thiol core include:
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules. rsc.org The development of an MCR to construct the this compound framework would be a significant advancement, improving atom economy and reducing the number of purification steps. For instance, a one-pot reaction involving a substituted phenol (B47542), an alpha,beta-unsaturated aldehyde, and a sulfur-donating reagent could be envisioned.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically shorten reaction times and often leads to higher yields and purer products compared to conventional heating.
Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of volatile organic solvents or in water aligns with green chemistry goals. nih.gov Exploring solvent-free "grindstone" chemistry or reactions in aqueous media for the synthesis of the benzopyran ring system could offer substantial environmental benefits.
Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Yield
Catalysis is at the heart of modern organic synthesis, and the future development of this compound chemistry will rely on the discovery of more efficient and selective catalysts. Given the chiral center at the C3 position, developing enantioselective catalytic methods is a particularly important goal.
Emerging areas for catalytic research include:
Organocatalysis: Chiral organocatalysts, such as L-proline, have been successfully used in the enantioselective synthesis of related 4H-pyrans. researchgate.net The application of these small organic molecules to catalyze the asymmetric synthesis of the 3-thiolated benzopyran core could provide a metal-free and environmentally benign route to enantiomerically pure compounds.
Transition Metal Catalysis: Various transition metals are known to catalyze the formation of pyran and thiopyran rings. Palladium-catalyzed cyclizations of alkynols offer a pathway to oxygen-containing heterocycles that could be adapted for thiol-containing analogues. organic-chemistry.org Similarly, copper-catalyzed asymmetric reactions, such as the hetero-Diels-Alder reaction, are powerful tools for constructing chiral pyran rings and could be explored for this system. organic-chemistry.org
Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse, contributing to more sustainable chemical processes.
Integration of Computational Design Methodologies for Rational Compound Optimization
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby accelerating the drug discovery and materials science research cycle. For this compound, computational methods can be pivotal in designing derivatives with optimized properties.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, which correlate the three-dimensional properties of molecules with their biological activity, can be employed to design more potent analogues. For the benzopyran class of compounds, QSAR models have been used to understand the importance of steric, electrostatic, and hydrophobic features for biological activity. nih.gov
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (receptor), such as an enzyme or protein. researchgate.net By docking derivatives of this compound into the active sites of relevant proteins, researchers can predict binding affinities and modes, guiding the design of compounds with enhanced or specific biological functions. nih.gov
Density Functional Theory (DFT): DFT calculations can predict molecular geometries, reaction energies, and spectroscopic properties, providing fundamental insights that aid in both synthesis and characterization.
Expanding the Scope of Mechanistic Studies at a Molecular Level
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and inventing new ones. Future research should focus on elucidating the precise molecular pathways involved in the synthesis and reactions of this compound.
Areas ripe for mechanistic investigation include:
Computational Mechanistic Studies: Quantum chemical methods like DFT can be used to map potential energy surfaces, identify transition states, and calculate activation barriers. nih.gov This can help, for example, to understand the regioselectivity of thiol addition or the role of a catalyst in a cyclization reaction. Studies on the thiol-maleimide "click" reaction have shown how computational modeling can reveal the influence of solvents and initiators on the reaction mechanism. rsc.org
Kinetic Studies: Experimental kinetic analysis can determine reaction rates and orders, providing critical data to support or refute proposed mechanisms.
Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR, can allow for the detection of transient intermediates, offering direct evidence for a particular reaction pathway.
Design of Targeted Derivatization Strategies for Specific Analytical Challenges and Applications
The accurate detection and quantification of this compound in complex mixtures, such as biological fluids or environmental samples, presents a significant analytical challenge. The thiol group, however, offers a reactive handle for chemical derivatization to enhance analytical sensitivity and selectivity.
Future research in this area should focus on:
Developing Thiol-Specific Derivatization Reagents: Reagents that react specifically and efficiently with the thiol group can be used to tag the molecule with a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that enhances ionization for mass spectrometry (MS). nih.govnih.gov
LC-MS/MS Method Development: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical platform. Derivatization can make volatile thiols nonvolatile and more amenable to LC-MS analysis. oup.com Reagents containing maleimide (B117702) groups, for instance, react specifically with thiols and can be designed to incorporate a fixed charge or easily ionizable group, significantly improving detection limits. acs.org
Application in Metabolomics: Derivatization strategies are essential in targeted metabolomics for increasing the coverage and sensitivity of detecting low-abundance metabolites. acs.org Developing a derivatization method for this compound would enable its inclusion in metabolomics studies, helping to elucidate its potential biological roles.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,4-Dihydro-2H-1-benzopyran-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves thiolation of preformed benzopyran scaffolds. For example, analogous compounds (e.g., 3-substituted benzopyrans) are synthesized via nucleophilic substitution using thiourea derivatives or thiolating agents like benzoylisothiocyanate (as in ). Reaction parameters such as solvent polarity (e.g., 1,4-dioxane), temperature (room temperature vs. reflux), and stoichiometry of reagents critically affect regioselectivity and yield. Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization (e.g., petroleum ether/ether mixtures) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., thiol proton at δ ~2.5–3.5 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between thiol and disulfide byproducts .
- Infrared (IR) Spectroscopy : Stretching frequencies for S–H (~2550 cm⁻¹) and C–O (benzopyran ring, ~1250 cm⁻¹) validate functional groups .
Q. What are the stability considerations for handling this compound in laboratory settings?
- Methodological Answer : Thiol-containing benzopyrans are prone to oxidation (e.g., disulfide formation) and light degradation. Storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended. Avoid exposure to metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation. Stability assays (e.g., HPLC monitoring over 72 hours under varying pH/temperature) are critical for protocol optimization .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the thiol group in this compound during functionalization?
- Methodological Answer : The thiol’s nucleophilicity is modulated by adjacent substituents. For example, electron-withdrawing groups (e.g., nitro) reduce S–H acidity, while bulky substituents (e.g., 4-methoxyphenyl in analogous compounds) hinder alkylation. Computational studies (DFT calculations) can predict reaction sites, while experimental validation via competitive alkylation assays (e.g., using methyl iodide vs. benzyl bromide) quantifies reactivity .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Impurities like disulfide dimers or oxidized derivatives (e.g., sulfonic acids) require advanced separation techniques:
- HPLC-MS/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) resolve polar byproducts.
- Ion Mobility Spectrometry (IMS) : Differentiates isomers with identical m/z ratios .
- Standard Addition Method : Validates recovery rates in complex matrices (e.g., biological samples) .
Q. How can contradictions in reported biological activity data for this compound derivatives be systematically addressed?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences, solvent effects). A robust approach includes:
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values in cancer cell lines) using standardized normalization (e.g., % inhibition vs. positive controls).
- Structure-Activity Relationship (SAR) Profiling : Compare substituent effects across analogs (e.g., thiol vs. methylthio derivatives) to isolate pharmacophores .
- Dose-Response Reproducibility : Replicate assays under controlled conditions (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent interference .
Q. What strategies mitigate air-sensitive behavior during catalytic applications of this compound in organometallic reactions?
- Methodological Answer : Use Schlenk-line techniques for inert atmosphere handling. Pre-treatment of solvents (e.g., degassing via freeze-pump-thaw cycles) and catalysts (e.g., Pd/C pre-reduced under H₂) minimizes oxidation. Real-time monitoring via in situ FTIR tracks thiol consumption and disulfide formation .
Data Contradiction Analysis
Q. How to resolve conflicting data on the thermal stability of this compound derivatives?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) may arise from sample purity or heating rates. A standardized protocol includes:
- Cross-Validation : Perform simultaneous TGA-DSC under identical conditions (e.g., 10°C/min in N₂).
- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition, identifying outliers .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in high-throughput screening?
- Methodological Answer : Follow OSHA/GHS guidelines (Category 2 skin/eye irritant):
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity.
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
